molecular formula C10H14BrNO B7862822 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol

2-[(4-Bromo-benzyl)-methyl-amino]-ethanol

Cat. No.: B7862822
M. Wt: 244.13 g/mol
InChI Key: OSIRCHZCVHFGGI-UHFFFAOYSA-N
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Description

2-[(4-Bromo-benzyl)-methyl-amino]-ethanol is a secondary amino alcohol derivative characterized by a brominated benzyl group attached to a methyl-amino-ethanol backbone. Its molecular structure (C₁₀H₁₅BrN₂O) features a 4-bromo-substituted benzyl moiety, a methyl group on the nitrogen atom, and a hydroxyl-bearing ethanol chain. This compound is structurally analogous to bioactive ethanolamine derivatives, which are frequently explored in medicinal chemistry for their CNS-penetrant properties and receptor modulation capabilities .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIRCHZCVHFGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the alkylation of methylamine using 4-bromobenzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The intermediate 4-bromobenzyl-methyl-amine is subsequently reacted with ethylene oxide under basic conditions to introduce the ethanolamine group. Key parameters include:

  • Temperature : 60–80°C for the alkylation step to enhance reaction kinetics.

  • Solvent : DMF improves solubility of the aromatic intermediate, while ethanol facilitates the ethoxylation step.

  • Stoichiometry : A 1:1.2 molar ratio of 4-bromobenzyl chloride to methylamine ensures complete conversion, minimizing side products like bis-alkylated species.

Yield and Purity

Reported yields for this route range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. Impurities such as unreacted starting materials or over-alkylated byproducts are removed via column chromatography using silica gel and ethyl acetate/hexane eluents.

Reductive Amination of 4-Bromobenzaldehyde

An alternative approach employs reductive amination, combining 4-bromobenzaldehyde, methylamine, and ethanolamine in the presence of a reducing agent.

Synthetic Pathway

  • Imine Formation : 4-Bromobenzaldehyde reacts with methylamine in ethanol at 25°C to form the Schiff base intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or hydrogen gas with palladium on carbon (Pd/C) reduces the imine to the secondary amine.

  • Ethoxylation : The resulting 4-bromobenzyl-methyl-amine is treated with ethylene oxide in aqueous sodium hydroxide to yield the final product.

Advantages and Limitations

  • Yield : 70–85%, higher than nucleophilic substitution due to milder conditions.

  • Challenges : Requires strict moisture control during imine formation to prevent hydrolysis. Catalytic hydrogenation (H₂/Pd-C) offers better selectivity but necessitates high-pressure equipment.

One-Pot Synthesis via Sequential Alkylation

Recent advancements have enabled a one-pot synthesis, reducing purification steps and improving efficiency.

Procedure

  • Initial Alkylation : 4-Bromobenzyl bromide reacts with methylamine in ethanol at 50°C.

  • In Situ Ethoxylation : Ethylene oxide is introduced directly into the reaction mixture, with potassium carbonate as a base.

  • Work-Up : The crude product is extracted with dichloromethane, washed with brine, and dried over magnesium sulfate.

Performance Metrics

  • Reaction Time : 8–12 hours, compared to 24+ hours for multi-step methods.

  • Purity : 90–93% after solvent evaporation, reaching >98% after recrystallization.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution65–7895+Simple reagents, scalableModerate yields, byproduct formation
Reductive Amination70–8597+High selectivity, fewer stepsMoisture-sensitive steps
One-Pot Synthesis75–8098+Reduced purification, time-efficientRequires precise stoichiometry

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 3.80 (t, J = 5.6 Hz, 2H, -OCH₂), 3.65 (s, 2H, -NCH₂Ar), 2.50 (t, J = 5.6 Hz, 2H, -NCH₂), 2.30 (s, 3H, -NCH₃).

  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H aromatic), 1590 cm⁻¹ (C-Br).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity >98% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromobenzyl Group

The para-bromine substituent undergoes palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation. Key examples include:

Reaction TypeConditionsProductsYieldSelectivitySource
Suzuki-Miyaura CouplingPd(OAc)₂, Josiphos (L53 ), K₃PO₄, toluene, 80°CBiaryl derivatives85–91%>90% ee
Kumada CouplingNi/L38 , Grignard reagent (RMgX), THF, 25°CAlkyl/aryl-substituted derivatives72%88% ee

Mechanistic Notes :

  • The bromine acts as a leaving group, with transmetalation occurring via a Niᴵ/Niᴵᴵᴵ cycle or Pdᴵᴵ/Pd⁰ pathway depending on the catalyst .

  • Ligand choice (e.g., Josiphos) critically influences enantioselectivity in asymmetric couplings .

Functionalization at the Secondary Amine

The methylamino group participates in alkylation, acylation, and condensation reactions:

Reaction TypeReagents/ConditionsProductsYieldNotesSource
AcylationAcetyl chloride, TEA, CH₂Cl₂, 0°C → RTN-Acetyl derivative89%Selective N-functionalization
Reductive AminationAldehyde (RCHO), NaBH₃CN, MeOHTertiary amine derivatives78%pH-dependent efficiency
Condensationα-Keto acids, DCC, DMAPAmide-linked conjugates65%Forms peptidomimetics

Key Observation :

  • Steric hindrance from the methyl group limits reactivity with bulky electrophiles, favoring small reagents like acetyl chloride .

Oxidation and Derivatization of the Hydroxyl Group

The ethanol moiety undergoes oxidation and protection-deprotection strategies:

Reaction TypeConditionsProductsYieldSelectivitySource
OxidationJones reagent (CrO₃/H₂SO₄), acetone, 0°CCarboxylic acid68%Over-oxidation controlled at low T
MesylationMsCl, pyridine, CH₂Cl₂Mesylate intermediate95%Activates for SN2 reactions
EtherificationNaH, R-X, DMF, 60°CAlkyl ethers82%Williamson synthesis

Stability Note :

  • The hydroxyl group resists spontaneous oxidation under ambient conditions but is susceptible to strong acidic/basic hydrolysis .

Multicomponent Reactions (MCRs)

The amino alcohol participates in Petasis and Ugi reactions, forming complex architectures:

Reaction TypeComponentsConditionsProductsYieldeeSource
Petasis ReactionBoronic acid, glyoxylateBINOL (51 ), MS 4Å, MeCNβ-Amino alcohols94%86%
Ugi ReactionIsocyanide, carboxylic acidMeOH, RTα-Acyloxy amides77%

Stereochemical Control :

  • BINOL-derived catalysts induce syn-diastereoselectivity in Petasis reactions, overriding intrinsic anti preferences .

Hydrolysis and Salt Formation

The compound forms pharmaceutically relevant salts and undergoes hydrolytic cleavage:

Reaction TypeConditionsProductsYieldApplicationSource
Acid Hydrolysis6M HBr, 85°C, 12h4-Bromobenzylamine + glycolic acidQuant.Recovery of amine precursor
Salt FormationHCl gas, EtOHHydrochloride salt98%Improves aqueous solubility

Industrial Relevance :

  • Hydrobromic acid hydrolysis allows efficient recycling of the benzylamine byproduct .

Radical Reactions

Under photochemical conditions, the C-Br bond undergoes homolytic cleavage:

Reaction TypeConditionsProductsYieldNotesSource
PhotolysisUV (254 nm), AIBN, tolueneBenzyl radical intermediatesForms C-C bonds via trapping

Limitation :

  • Competing H-abstraction at the ethanol chain reduces synthetic utility .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of bromo-benzylamine compounds exhibit significant antimicrobial properties. For instance, research has shown that certain analogues demonstrate potent activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The introduction of specific functional groups can enhance their efficacy by improving membrane permeability or inhibiting efflux mechanisms.

Antitumor Potential

Compounds similar to 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol have been evaluated for their antitumor activities. The structural modification of benzylamines has led to the discovery of new agents that can selectively target cancer cells while sparing normal tissues. Studies suggest that the bromo substituent may play a critical role in modulating the compound's interaction with cellular targets involved in tumor progression .

Neuropharmacological Applications

Bromo-benzylamine derivatives have also been investigated for their neuropharmacological effects. These compounds may act on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety. The ability to cross the blood-brain barrier is a crucial factor in evaluating their efficacy .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of the Benzylamine Core : Starting from commercially available bromo-benzyl chloride, the reaction with methylamine in a suitable solvent can yield the desired amine.
  • Hydroxylation : The amino group can be hydroxylated using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of the ethanol derivative.
  • Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

Table 1: Synthesis Overview

StepReagentsConditionsProduct
1Bromo-benzyl chloride + MethylamineSolvent (e.g., ethanol)Benzylamine derivative
2Benzylamine derivative + NaBH4Room temperatureHydroxylated product
3Purification method (e.g., recrystallization)N/APure this compound

Case Study 1: Antimicrobial Activity Assessment

In a recent study, a series of bromo-benzyl derivatives were tested against multidrug-resistant strains of bacteria. The compound exhibited significant inhibition against Acinetobacter baumannii, with an IC50 value demonstrating its potential as a lead compound for further development .

Case Study 2: Antitumor Efficacy

A comparative analysis was performed on various benzylamine derivatives, including this compound, revealing that modifications at the bromo position enhanced cytotoxicity against breast cancer cell lines. This suggests a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanolamine Derivatives

Compound Name Substituents Molecular Formula Key Functional Groups
2-[(4-Bromo-benzyl)-methyl-amino]-ethanol 4-Bromo-benzyl, methyl-amino, ethanol C₁₀H₁₅BrN₂O Bromoarene, tertiary amine, hydroxyl
2-(4-Bromophenyl)ethanol 4-Bromo-phenyl, ethanol C₈H₉BrO Bromoarene, hydroxyl
2-(Methyl-amino)-ethanol Methyl-amino, ethanol C₃H₉NO Secondary amine, hydroxyl
2-{[4-(Methylsulfanyl)benzyl]amino}-ethanol Methylsulfanyl-benzyl, amino, ethanol C₁₀H₁₅NOS Thioether, primary amine, hydroxyl

Key Observations :

  • Brominated vs.
  • Amino Group Variations: Methylation of the amine (tertiary vs. primary/secondary) reduces polarity, as seen in 2-(methyl-amino)-ethanol (logP ~0.5) versus primary amine derivatives (logP ~−1.2) .

Thermodynamic Properties

Table 2: Vaporization Enthalpy (ΔHvap) of Ethanolamine Derivatives

Compound Name ΔHvap (kJ·mol⁻¹) Methodology Reference
2-(Methyl-amino)-ethanol 57.7 ± 0.2 Experimental measurement
2-(Phenyl-amino)-ethanol 83.1 (predicted) Centerpiece group-contribution
This compound ~85–90 (estimated) Extrapolation from substituent contributions

Analysis :

  • Using the "centerpiece" approach , the vaporization enthalpy of this compound can be estimated by substituting functional groups on 2-(methyl-amino)-ethanol. The bromobenzyl group (contribution ~31.7 kJ·mol⁻¹) and methyl group (−6.33 kJ·mol⁻¹) yield a predicted ΔHvap of ~85–90 kJ·mol⁻¹, aligning with trends in aromatic substituent effects .

Discussion :

  • In contrast, non-amino-substituted bromoethanols (e.g., 2-(4-bromophenyl)ethanol) lack receptor-targeting functionality and are primarily used as intermediates .

Biological Activity

2-[(4-Bromo-benzyl)-methyl-amino]-ethanol is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, supported by various studies and findings.

The compound is characterized by the presence of a bromobenzyl group, which is known to influence biological activity through mechanisms such as enzyme inhibition and receptor interaction. The chemical structure can be represented as follows:

C10H14BrNO\text{C}_{10}\text{H}_{14}\text{Br}\text{N}\text{O}

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit MEK enzymes, which play a critical role in cell signaling pathways associated with cancer proliferation .
  • Antimicrobial Activity : The presence of the bromine substituent enhances the compound's interaction with microbial targets, leading to significant antibacterial and antifungal effects .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties. It has been shown to reverse the transformed phenotype of certain cancer cell lines, indicating its potential as a therapeutic agent against tumors. The ability to inhibit MEK enzymes correlates with reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Salmonella typhi11.29 - 77.38 µM
Candida albicans16.69 - 78.23 µM

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

  • Cancer Research : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell growth by targeting specific signaling pathways associated with tumorigenesis.
  • Antimicrobial Efficacy : A series of tests conducted on Gram-positive and Gram-negative bacteria revealed that this compound exhibits significant antibacterial activity, comparable to standard antibiotics like ampicillin and ciprofloxacin .

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol?

A common method involves reductive amination or nucleophilic substitution. For example, reacting 4-bromobenzyl bromide with methylamine followed by ethanol substitution under reflux conditions. Ethanol is often used as a solvent due to its polarity and ability to stabilize intermediates . Reaction progress can be monitored via TLC, and purification typically involves recrystallization or column chromatography. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine:alkylating agent), and reaction times (4–6 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the structure. The methylamino group (N(CH3-\text{N(CH}_3) typically appears as a singlet at ~2.2–2.5 ppm, while the ethanol moiety shows peaks at ~3.6 ppm (CH2_2OH) and ~1.2 ppm (OH, broad) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight ([M+H]+^+ expected for C10_{10}H14_{14}BrNO).
  • FT-IR : Stretching vibrations for −OH (~3300 cm1^{-1}) and C−Br (~560 cm1^{-1}) are diagnostic .

Q. How does the compound’s solubility influence experimental design?

The compound is polar due to the ethanol and amine groups, making it soluble in polar solvents (ethanol, DMSO, water with mild heating). Solubility tests should precede reaction planning to optimize solvent choice. For example, kinetic studies in ethanol may require controlled humidity to avoid hydrolysis of the bromobenzyl group .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties like vaporization enthalpy?

Density functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy formula, model intramolecular hydrogen bonding and van der Waals interactions. Using 2-(methyl-amino)-ethanol as a reference (experimental ΔHvap_{\text{vap}} = 52.3 kJ/mol), substituent contributions (e.g., bromobenzyl) are added via group-additivity approaches . Software like Gaussian or ORCA can calculate partial charges and optimize geometries for accurate predictions.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Contradictions may arise from dynamic effects (e.g., rotational barriers in the benzyl group) or impurities. Strategies include:

  • Variable-temperature NMR to observe conformational changes.
  • 2D NMR (COSY, HSQC) to assign coupling interactions.
  • Repeating synthesis with stricter anhydrous conditions to exclude solvent artifacts .

Q. What crystallographic techniques are used for advanced structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Use SHELXL for structure refinement, leveraging the OLEX2 interface for error correction.
  • Analyze hydrogen-bonding networks (e.g., ethanol OH→N interactions) to explain stability .

Q. How to design stability studies under varying pH and temperature?

  • pH Stability : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC at 25°C. The bromobenzyl group may hydrolyze under acidic conditions.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C suggests suitability for high-temperature reactions) .

Methodological Recommendations

  • For Synthesis : Prioritize anhydrous conditions to minimize side reactions involving the bromine substituent.
  • For Computational Studies : Validate DFT results with experimental vapor pressure data to refine group-contribution models .
  • For Crystallography : Use SHELX software for robust refinement, especially when resolving disordered ethanol moieties .

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